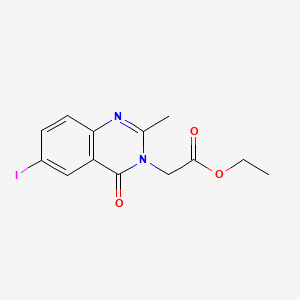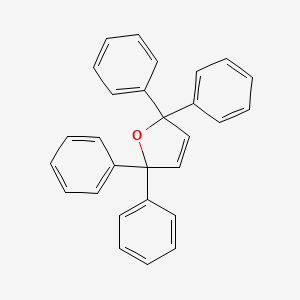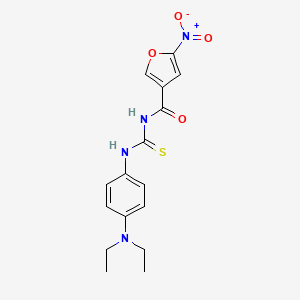
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a biphenyl structure, which is further substituted with a dimethylisoxazole moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide typically involves the following steps:
Formation of the Dimethylisoxazole Moiety: The dimethylisoxazole ring can be synthesized through a cycloaddition reaction involving appropriate precursors such as 3,4-dimethyl-1,3-dioxolane and hydroxylamine.
Attachment to Biphenyl Structure: The synthesized dimethylisoxazole is then attached to a biphenyl structure through a sulfonamide linkage. This step often involves the reaction of the dimethylisoxazole with a biphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the dimethylisoxazole moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The dimethylisoxazole moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dimethylisoxazol-4-yl)-[1,1’-biphenyl]-2-sulfonamide
- N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-4-sulfonamide
Uniqueness
N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide is unique due to the specific positioning of the dimethylisoxazole moiety and the sulfonamide group. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For instance, the position of the sulfonamide group can influence the compound’s binding affinity to target proteins and its overall biological activity.
Eigenschaften
CAS-Nummer |
153623-85-9 |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-13(2)18-22-17(12)19-23(20,21)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11,19H,1-2H3 |
InChI-Schlüssel |
SLBYWDJLJLBXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
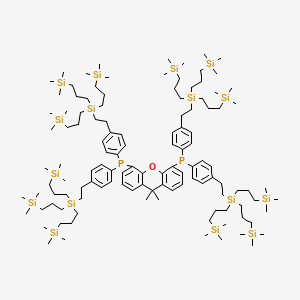
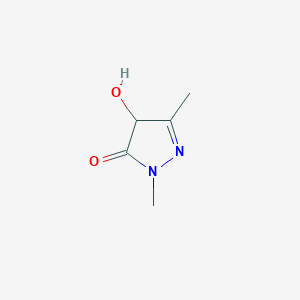

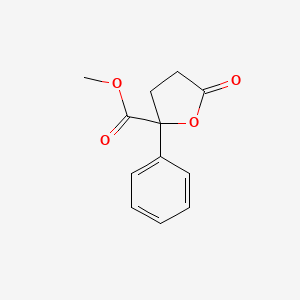
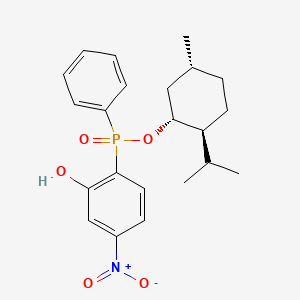

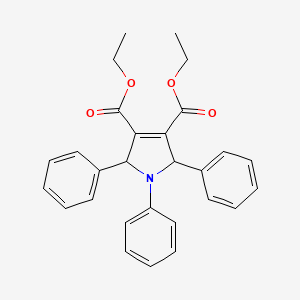
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)

